(R)-3-(Oxazol-5-yl)butanoic acid
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Overview
Description
®-3-(Oxazol-5-yl)butanoic acid is a chiral compound that features an oxazole ring attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Oxazol-5-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid chain. One common method involves the cyclization of amino acids or their derivatives to form the oxazole ring. This can be achieved through the use of reagents such as perfluoroalkyl-oxazol-5 (2H)-ones .
Industrial Production Methods
Industrial production of ®-3-(Oxazol-5-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-3-(Oxazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.
Scientific Research Applications
®-3-(Oxazol-5-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ®-3-(Oxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-(Oxazol-5-yl)butanoic acid include other oxazole derivatives and chiral butanoic acids. Examples include:
- 2-Perfluoroalkyl-oxazol-5 (2H)-ones
- 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides
Uniqueness
®-3-(Oxazol-5-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both an oxazole ring and a butanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3R)-3-(1,3-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-4-11-6/h3-5H,2H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
HMHPEJIQRFZHLR-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CN=CO1 |
Canonical SMILES |
CC(CC(=O)O)C1=CN=CO1 |
Origin of Product |
United States |
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